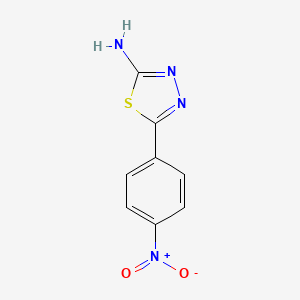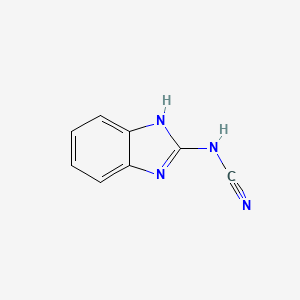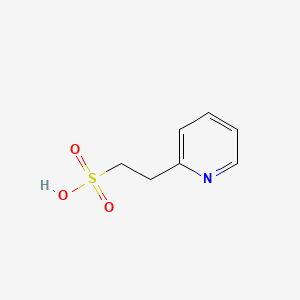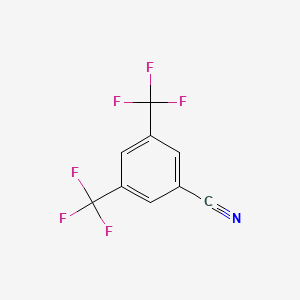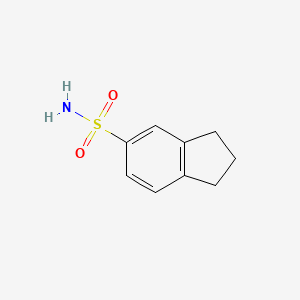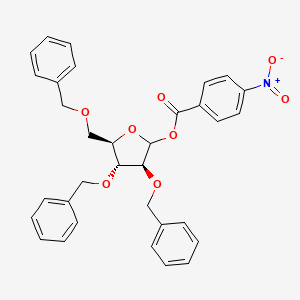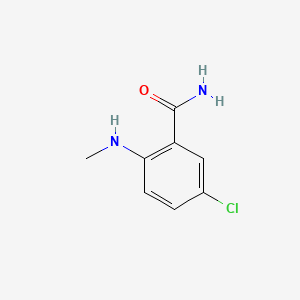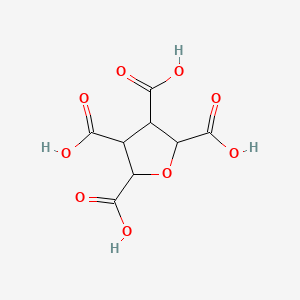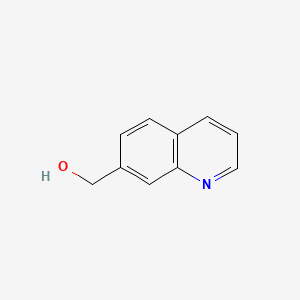
2,3,5,6-Tetrafluoro-p-xylene
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2,3,5,6-tetrafluoro-p-xylene has been explored in the literature. One study presents a general synthetic access to 2,3,5,6-tetrafluoro-p-phenylenebis(phosphanes), which are compounds that incorporate an electron-deficient aryl moiety and are useful for creating linear phosphorus-based conjugated systems . Another study describes the synthesis of 2,3,5-trinitro-p-xylene by nitration, which is a process that introduces nitro groups into the aromatic ring . Additionally, a novel synthesis method for 2,3,5,6-tetrafluoro-4-trifluoromethylphenol is reported, which involves the thermal decomposition of a t-butoxy derivative .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic methods and X-ray crystallography. The study on 2,3,5,6-tetrafluoro-p-phenylenebis(phosphanes) provides insights into the electron-poor nature of the linker and its potential applications . The structural characterization of 2,3,5-trinitro-p-xylene reveals that it belongs to the monoclinic system with specific unit cell parameters, and its molecular structure has been calculated using theoretical methods .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is influenced by the presence of fluorine atoms and the introduction of other functional groups. The nitration of p-xylene to form 2,3,5-trinitro-p-xylene is an example of a chemical reaction that significantly changes the compound's properties . The thermal decomposition of t-butoxy and t-butyl derivatives to form heptafluoro-p-cresol and related compounds is another reaction that demonstrates the potential for creating new polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are diverse due to the influence of fluorine atoms and the specific functional groups attached to the aromatic ring. The study on ionic liquid microemulsions with p-xylene indicates that the interaction between electronegative oxygen atoms and electropositive imidazolium rings may drive the solubilization of the ionic liquid into the core of surfactant aggregates . The thermal decomposition process of 2,3,5-trinitro-p-xylene has been studied using DSC and TG-DTG techniques, providing insights into its stability and decomposition pathways . The polymerization of heptafluoro-p-cresol into poly-p-oxyperfluorobenzylene suggests that the introduction of fluorine atoms can lead to the formation of polymers with unique properties .
Scientific Research Applications
Synthesis of Polymers
2,3,5,6-Tetrafluoro-p-xylene has been explored in the synthesis of various polymers. One notable application is in the attempted synthesis of polyparatetrafluorophenylene vinylene via water-soluble and organic solvent-soluble precursor polymers (Brooke & Mawson, 1990). Additionally, the compound played a central role in the first preparation of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV) through the Stille cross-coupling reaction (Babudri et al., 2001).
Applications in Microelectronics
Parylene-F, a derivative of this compound, shows potential in microelectronics due to its high thermal stability and low dielectric constant. Research demonstrated that using a precursor containing this compound can produce high-purity Parylene-F films, suitable for electronic applications (Wu et al., 1997).
Polymer Photoluminescence
The compound has also been used in developing polymers with photoluminescent properties. A study on poly(2,3,5,6-tetrafluorophenylenevinylene) revealed its utility in emitting green light at low voltages, suggesting applications in light-emitting diodes (LEDs) (Gan et al., 2001).
Fluorinated p-xylenes as Precursors
The synthesis and chemistry of fluorinated p-xylenes, including this compound, have been studied for their potential as precursors in various chemical processes (Fuqua et al., 1964).
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPBYPUIPVYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220572 | |
| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
703-87-7 | |
| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethyltetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the corrected melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene in the synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)?
A1: The accurate melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a key precursor to PTFPV, is crucial for its synthesis and purification. A study found the actual melting point to be 126°C, significantly different from the previously reported 68-70°C []. This discrepancy highlights the importance of accurate characterization for successful polymer synthesis. The study successfully synthesized PTFPV using the bromine precursor route (BPR) with the purified precursor, demonstrating its effectiveness as an emitting material for LEDs in the green-blue region [].
Q2: How does the structure of 2,3,5,6-Tetrafluoro-p-xylene lend itself to the development of new materials?
A2: The unique structure of this compound, with its symmetrical arrangement of fluorine atoms, makes it a valuable building block for various applications. For instance, it serves as a precursor to 2,3,5,6-tetrafluoro -p- xylene diol, a key intermediate in the synthesis of pyrethroid compounds like Tefluthrin []. The fluorine atoms influence the molecule's reactivity and electronic properties, opening possibilities for designing novel polymers and other materials.
Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A3: Several spectroscopic techniques are employed to characterize this compound and its derivatives. These include:
- GC/MS (Gas Chromatography/Mass Spectrometry): This technique separates and identifies different components in a sample, providing information about their molecular weight and fragmentation patterns [].
- HPLC (High-Performance Liquid Chromatography): HPLC is used to separate, identify, and quantify components in a mixture, particularly useful for analyzing the purity of synthesized compounds [].
- FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by chemical bonds [].
- 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This technique provides information about the number and type of hydrogen atoms in a molecule, revealing details about its structure and connectivity [].
- X-ray diffraction: This method provides a detailed three-dimensional structure of crystalline solids, offering definitive confirmation of molecular structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


